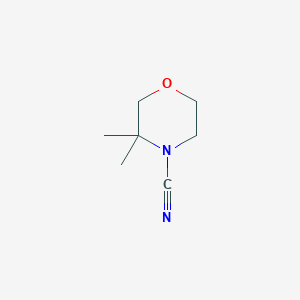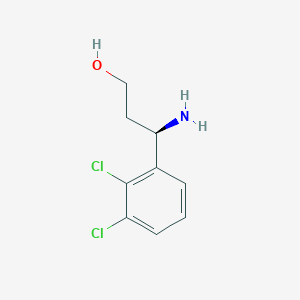
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is a chiral compound with significant interest in various scientific fields due to its unique chemical structure and potential applications. This compound features an amino group and a dichlorophenyl group attached to a propanol backbone, making it a versatile molecule for research and industrial purposes.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2,3-dichlorobenzaldehyde and an appropriate amine.
Reaction Conditions: The key steps involve reductive amination and subsequent reduction reactions. For example, the reductive amination of 2,3-dichlorobenzaldehyde with an amine under hydrogenation conditions using a catalyst like palladium on carbon (Pd/C) can yield the desired product.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the compound.
化学反应分析
Types of Reactions
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form different amines or alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives.
科学研究应用
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of (3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
(3R)-3-Amino-3-(2,4-dichlorophenyl)propan-1-OL: Similar structure but with a different substitution pattern on the phenyl ring.
(3R)-3-Amino-3-(2,3-difluorophenyl)propan-1-OL: Fluorine atoms replace chlorine atoms, leading to different chemical properties.
(3R)-3-Amino-3-(2,3-dimethylphenyl)propan-1-OL: Methyl groups instead of chlorine atoms, affecting the compound’s reactivity and applications.
Uniqueness
(3R)-3-Amino-3-(2,3-dichlorophenyl)propan-1-OL is unique due to its specific substitution pattern and chiral nature, which confer distinct chemical and biological properties
属性
分子式 |
C9H11Cl2NO |
|---|---|
分子量 |
220.09 g/mol |
IUPAC 名称 |
(3R)-3-amino-3-(2,3-dichlorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11Cl2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1 |
InChI 键 |
NECIZMMSSYEYPS-MRVPVSSYSA-N |
手性 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)[C@@H](CCO)N |
规范 SMILES |
C1=CC(=C(C(=C1)Cl)Cl)C(CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



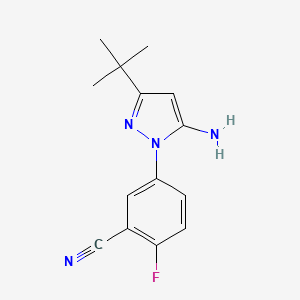

![(1R,2R,6S)-4-[3-(trifluoromethyl)phenyl]-7-oxa-4,8-diazatricyclo[6.4.0.0^{2,6}]dodecane-3,5-dione](/img/structure/B13067789.png)

![7-Cyclopropyl-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13067795.png)
![2-(1-[(4-Amino-1H-pyrazol-1-YL)methyl]cyclopropyl)acetonitrile](/img/structure/B13067801.png)
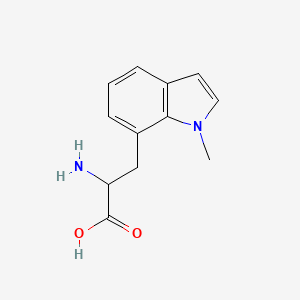

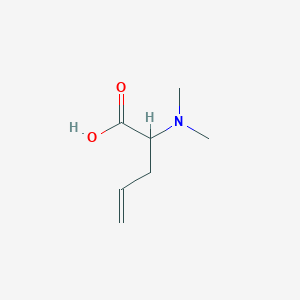
![4-[(5E)-5-[(4-chloro-3-nitrophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione](/img/structure/B13067829.png)
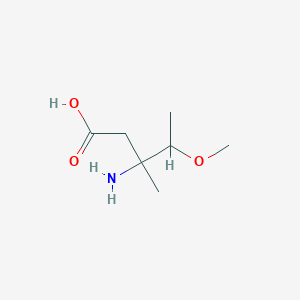
![1-[2-(4-Ethylphenoxy)ethyl]-1H-1,3-benzodiazole-2-carbaldehyde](/img/structure/B13067836.png)
